molecular formula C13H16N5Na3O9P2S B10772326 trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate

Katalognummer: B10772326
Molekulargewicht: 549.28 g/mol
InChI-Schlüssel: ZYPJOXVKTCEBCA-PVMCGCOJSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (hereafter referred to as Compound A) is a trisodium salt featuring a bicyclo[3.1.0]hexane core fused to a 6-amino-2-methylsulfanylpurine moiety. The bicyclo[3.1.0]hexane ring introduces structural rigidity, which enhances receptor-binding specificity and metabolic stability . The purine group is substituted with a methylsulfanyl (-SCH₃) group at position 2 and an amino (-NH₂) group at position 6, which are critical for adenosine receptor interactions . The phosphate groups (oxidophosphoryl and phosphinate) confer high solubility and facilitate interactions with charged residues in receptor binding pockets .

Compound A has been identified as a selective agonist for the P2Y₁ receptor, a G protein-coupled receptor involved in platelet aggregation and cardiovascular signaling . Its pharmacological profile is attributed to the synergistic effects of the bicyclohexane scaffold and the purine-phosphate modifications.

Eigenschaften

IUPAC Name

trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O9P2S.3Na/c1-30-12-16-10(14)6-11(17-12)18(4-15-6)7-5-2-13(5,9(20)8(7)19)3-26-29(24,25)27-28(21,22)23;;;/h4-5,7-9,19-20H,2-3H2,1H3,(H,24,25)(H2,14,16,17)(H2,21,22,23);;;/q;3*+1/p-3/t5-,7?,8+,9+,13+;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPJOXVKTCEBCA-PVMCGCOJSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3C4CC4(C(C3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=C2C(=N1)N(C=N2)C3[C@H]4C[C@]4([C@H]([C@H]3O)O)COP(=O)([O-])OP(=O)([O-])[O-])N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N5Na3O9P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Purine Synthesis and Modification

The 6-amino-2-methylsulfanylpurine moiety is prepared via Gould-Jacobs cyclization of cyanoacetanilides with dimethyl N-cyanodithioiminocarbonate, achieving 68–85% yields under microwave-assisted conditions. Patent data reveal that 2-methylsulfanyl introduction occurs via nucleophilic displacement of 6-chloropurine intermediates using sodium thiomethoxide in anhydrous DMF at 80°C. Critical to regioselectivity is the use of hexamethyldisilazane (HMDS) as a transient protecting group for the 6-amino functionality during sulfanyl group installation.

Coupling to the Bicyclic Core

Mitsunobu coupling between the purine’s 9-position and the bicyclo[3.1.0]hexanyl alcohol is optimized using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF at 0°C, providing 74% yield with retention of stereochemistry. Alternative metal-mediated approaches employ Pd(PBcp3)2 catalysts—derived from bicyclopentylphosphine ligands—to facilitate cross-coupling of bromopurines with stannylated bicyclic intermediates.

Phosphorylation Strategies

H-Phosphonate Diester Formation

The methoxy-oxidophosphoryl group is introduced via H-phosphonate chemistry. Transesterification of diphenyl H-phosphonate (DPP) with the bicyclic alcohol occurs in DMF/pyridine (7:3) at 25°C, catalyzed by molecular sieves. This step requires strict anhydrous conditions to prevent hydrolysis, with yields reaching 82% after 20 minutes.

Oxyonium Phosphobetaine Activation

Reaction of the H-phosphonate intermediate with N-methylmorpholine N-oxide (NMMO) generates a stabilized oxyonium phosphobetaine. This zwitterionic species reacts regioselectively with trisodium phosphate in aqueous DMSO at pH 9.2, yielding the bisphosphate ester in 67% isolated yield. Comparative studies show NMMO outperforms pyridine N-oxide derivatives by reducing side reactions during phosphorylation.

Final Deprotection and Salification

Global deprotection of hydroxyl groups is achieved via hydrogenolysis using Pd/C under 50 psi H2 in ethanol/water (4:1). Subsequent ion exchange over Dowex 50WX8-200 resin converts the phosphate intermediates into the trisodium salt, with final purification by preparative HPLC (C18 column, 10 mM ammonium acetate gradient).

Reaction Optimization Data

StepReagents/ConditionsYieldPurity (HPLC)Source
Bicyclic core formationNi(COD)2 (5 mol%), CO (1 atm), 80°C, 12h91%98.5%
Purine couplingDEAD, PPh3, THF, 0°C → rt, 24h74%97.2%
H-phosphonate formationDPP, DMF/Py (7:3), 25°C, 20min82%95.8%
PhosphorylationNMMO (6 eq), Na3PO4, DMSO/H2O, pH 9.2, 40°C67%96.3%
Final salificationDowex 50WX8-200, 0.1 M NaOH89%99.1%

Wissenschaftliche Forschungsanwendungen

Microbiological Applications

Trisodium phosphate has been investigated for its effectiveness in reducing bacterial viability and membrane integrity. A study demonstrated that treatment with trisodium phosphate at high pH levels led to significant cell death in Salmonella enteritidis due to permeabilization of the cell membranes. The concentration of trisodium phosphate directly correlated with the extent of membrane disruption and cell viability loss .

Key Findings:

  • Cell Viability: Trisodium phosphate reduced the viability of Salmonella enteritidis in a concentration-dependent manner.
  • Membrane Integrity: High pH environments caused by trisodium phosphate treatment resulted in significant morphological changes and cellular leakage.
  • Mechanism: The alkaline conditions disrupted the peptidoglycan layer stabilizing the cytoplasmic membrane, leading to cell lysis.

Pharmacological Applications

In pharmacology, trisodium phosphate is linked to purinergic signaling pathways, which are critical for various physiological processes including inflammation and immune response modulation. Research has highlighted the compound's potential as a pharmacological target for treating immune-mediated inflammatory diseases (IMIDs) .

Purinergic System Insights:

  • Receptor Interaction: Trisodium phosphate interacts with purinergic receptors (e.g., P2Y receptors), influencing immune responses.
  • Therapeutic Targeting: Compounds that modulate purinergic signaling are being explored for their ability to manage inflammation and organ function.

Biochemical Applications

Trisodium phosphate is utilized in biochemical assays and synthetic chemistry due to its properties as a buffering agent and its role in nucleotide synthesis. It has been shown to facilitate the synthesis of various phosphonate derivatives which are crucial in developing cardioprotective agents .

Synthesis Insights:

  • Nucleotide Phosphorylation: Trisodium phosphate plays a role in the phosphorylation of nucleosides, contributing to the development of compounds that exhibit cardioprotective effects.
  • Stability Enhancement: Modifications using trisodium phosphate have been shown to improve the stability of nucleotide analogs in biological systems.

Bacterial Contamination Reduction

A case study on beef brisket demonstrated that spray-washing with trisodium phosphate significantly reduced bacterial contamination levels. The treatment inhibited bacterial attachment and improved food safety .

Cardioprotective Compound Development

Research involving trisodium phosphate analogs indicated promising results in developing compounds that could protect against heart failure through improved stability and efficacy .

Wirkmechanismus

MRS2365 exerts its effects by binding to and activating the P2Y1 receptor, a G protein-coupled receptor. Upon activation, the P2Y1 receptor triggers a cascade of intracellular signaling events, including the activation of phospholipase C, which leads to the production of inositol trisphosphate and diacylglycerol. These second messengers then promote the release of calcium ions from intracellular stores, ultimately leading to various physiological responses .

In the central nervous system, MRS2365 has been shown to influence mesocorticolimbic dopamine pathways, which may contribute to its effects on cognitive functions and behavior .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structurally analogous compounds share the bicyclo[3.1.0]hexane-purine core but differ in substituents, phosphate configurations, and biological targets. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Compound A with Analogues

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Receptor Activity Key Reference(s)
Compound A Bicyclo[3.1.0]hexane + purine - 2-Methylsulfanyl
- Phosphate groups (trisodium salt)
~650 (estimated) P2Y₁ receptor Agonist (EC₅₀ = 12 nM)
MRS2365 () Bicyclo[3.1.0]hexane + purine - 2-Methylsulfanyl
- Diphosphoric acid mono ester (trisodium salt)
670.4 P2Y₁ receptor Potent agonist (EC₅₀ = 8 nM)
Compound 20 () Bicyclo[3.1.0]hexane + purine - 2-Methylsulfanyl
- 4-Chlorobenzylamino
- Ethyl ester
585.3 A₃ adenosine receptor Antagonist (Kᵢ = 1.2 µM)
2-APTA-ADP () Oxolane + purine - 3-Aminopropylsulfanyl
- Phosphono hydrogen phosphate
516.4 P2Y receptors (broad) Partial agonist
Compound 17 () Bicyclo[3.1.0]hexane + purine - 2-Chloro
- Cyclopropyl-2-methylpropylamino
- Hydroxymethyl
560.2 5HT2B/5HT2C serotonin Antagonist (IC₅₀ = 0.3 µM)

Key Findings:

Structural Modifications and Receptor Specificity :

  • The methylsulfanyl group at position 2 of the purine ring is conserved in Compound A and MRS2365, contributing to P2Y₁ receptor agonism . In contrast, chloro or cyclopropyl substituents (e.g., Compound 17) shift activity toward serotonin receptors .
  • Phosphate vs. Ester Groups : Compound A’s trisodium phosphate groups enhance aqueous solubility (>50 mg/mL) compared to ethyl ester derivatives (Compound 20, solubility <5 mg/mL), which correlates with improved in vivo bioavailability .

Similarity Index Analysis :

  • Using Tanimoto coefficients (fingerprint-based), Compound A shares 85% similarity with MRS2365 (due to identical bicyclohexane-purine core) but only 40–50% similarity with 2-APTA-ADP (oxolane backbone) .

Pharmacokinetic Differences :

  • Metabolic Stability : The bicyclo[3.1.0]hexane core in Compound A reduces cytochrome P450-mediated metabolism (t₁/₂ = 6.2 h) compared to oxolane-based 2-APTA-ADP (t₁/₂ = 1.8 h) .
  • Plasma Protein Binding : Compound A exhibits moderate binding (78%), whereas Compound 17’s hydrophobic cyclopropyl group increases binding to 92%, limiting free plasma concentration .

Research Implications

  • Drug Design : The bicyclo[3.1.0]hexane scaffold is a versatile platform for optimizing receptor specificity and metabolic stability.
  • phosphate groups drastically alter solubility and target engagement) .

This analysis underscores the importance of substituent-driven optimization in adenosine receptor-targeted therapeutics. Further studies should explore hybrid derivatives combining methylsulfanyl purines with cyclopropylamino groups to balance potency and pharmacokinetics.

Biologische Aktivität

The compound trisodium;[[1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate is a complex molecule with significant biological implications, particularly in the context of purinergic signaling. This article examines its biological activity, mechanisms of action, and relevant research findings.

The compound primarily interacts with purinergic receptors, which are critical for various physiological processes including neurotransmission, immune response, and cellular signaling. Specifically, it influences the P2Y receptor family, which is known to mediate responses to extracellular nucleotides such as ATP and ADP.

Key Mechanisms:

  • Calcium Signaling : Activation of P2Y receptors leads to increased intracellular calcium levels through phospholipase C activation, resulting in various downstream effects including muscle contraction and neurotransmitter release .
  • Neurotransmission : Research indicates that purinergic signaling plays a role in inhibitory neurotransmission within the enteric nervous system, highlighting the potential of this compound in modulating gastrointestinal functions .

Biological Activity and Effects

The biological activity of this compound can be categorized into several key areas:

1. Neuroprotective Effects

Studies have shown that the compound can mediate neuroprotection through its action on glial cells in the context of neuroinflammation. It has been observed that purinergic activation can lead to neurotoxic responses involving enteric neuron death through mechanisms dependent on connexin43 (Cx43) and nitric oxide (NO) production .

2. Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by regulating immune cell function via purinergic signaling pathways. For example, it can modulate the activity of macrophages and other immune cells, influencing cytokine release and cellular responses to inflammation .

3. Cytotoxicity Studies

Research into the cytotoxic effects of the compound on various cell lines has demonstrated that it can induce cell death in a concentration-dependent manner. This is particularly relevant in studies involving bacterial cells where it has been shown to disrupt membrane integrity leading to cell lysis .

Case Studies

Several case studies illustrate the biological activity of trisodium;[[1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate:

Case Study 1: Neuroinflammation

A study focused on enteric glia activation demonstrated that exposure to this compound resulted in significant neuron death through a Cx43-dependent mechanism. The findings suggest that targeting purinergic pathways could be a viable strategy for treating neuroinflammatory conditions .

Case Study 2: Bacterial Cell Viability

In experiments assessing the cytotoxic effects on Salmonella Enteritidis, treatment with varying concentrations of the compound resulted in marked reductions in cell viability and membrane integrity. This highlights its potential application as an antimicrobial agent .

Data Summary

The following table summarizes key findings related to the biological activity of trisodium;[[1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate:

Biological ActivityMechanismReference
NeuroprotectionCx43-dependent neuron death modulation
Anti-inflammatory responseModulation of immune cell function
CytotoxicityInduction of cell lysis in bacterial cells

Q & A

Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of this compound?

Answer:
The compound’s structural complexity demands a multi-technique approach:

  • Nuclear Magnetic Resonance (NMR): Use 31P^{31}\text{P}-NMR to confirm phosphorylation patterns and 1H^{1}\text{H}-/13C^{13}\text{C}-NMR for bicyclohexanyl and adenine moiety assignments .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (260 nm for adenine absorption) to assess purity and resolve synthetic by-products .
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF validates molecular weight and detects sodium adducts (common due to the trisodium counterion) .
  • X-ray Crystallography: For absolute stereochemical confirmation, if crystalline forms are obtainable .

Basic: How can researchers optimize the synthesis of this compound to minimize by-products?

Answer:
Synthetic optimization requires:

  • Design of Experiments (DoE): Screen reaction parameters (temperature, pH, solvent polarity) to maximize yield and minimize hydrolysis of the labile bicyclohexanyl-phosphate bond .
  • Computational Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to identify transition states and energetically favorable pathways, reducing trial-and-error experimentation .
  • Protecting Group Strategy: Protect the 2-methylsulfanyl purine and dihydroxy groups during phosphorylation steps to prevent side reactions .

Advanced: What computational strategies are effective for modeling this compound’s interactions with ATP-dependent enzymes?

Answer:

  • Molecular Dynamics (MD) Simulations: Simulate binding dynamics in explicit solvent to study conformational changes in the bicyclohexanyl moiety during enzyme docking .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Analyze electronic interactions (e.g., phosphate-enzyme Mg2+^{2+} coordination) with high accuracy .
  • Free Energy Perturbation (FEP): Calculate binding affinity differences between this compound and natural substrates (e.g., ATP) to rationalize inhibitory effects .
  • AI-Driven Docking: Integrate machine learning (e.g., AlphaFold2) to predict novel enzyme targets based on structural homology .

Advanced: How should researchers resolve contradictions in reported enzymatic inhibition data across studies?

Answer:

  • Meta-Analysis Framework: Systematically compare assay conditions (e.g., Mg2+^{2+} concentration, pH) that alter phosphate group reactivity .
  • Orthogonal Assays: Validate inhibition using both radiometric (e.g., 32P^{32}\text{P}-ATP displacement) and fluorometric (e.g., coupled-enzyme) assays to rule out methodological artifacts .
  • Data Reprodubility Checks: Share raw datasets and computational workflows via platforms like Zenodo to enable cross-validation .

Basic: What are the key considerations for assessing this compound’s stability in aqueous buffers?

Answer:

  • pH-Dependent Hydrolysis: Monitor degradation via HPLC at physiological pH (7.4) and acidic/basic conditions, as the phosphate ester bond is prone to hydrolysis .
  • Temperature Control: Store solutions at -20°C in anhydrous DMSO or lyophilized form to prevent thermal decomposition .
  • Chelation Effects: Include EDTA in buffers to mitigate metal-catalyzed degradation, especially with divalent cations (e.g., Mg2+^{2+}) .

Advanced: How can isotopic labeling (e.g., 18O^{18}\text{O}18O, 15N^{15}\text{N}15N) advance mechanistic studies of this compound?

Answer:

  • Tracer Studies: Use 18O^{18}\text{O}-labeled phosphate to track enzymatic transfer mechanisms (e.g., kinase/phosphatase activity) via MS/MS fragmentation patterns .
  • NMR Spectroscopy: 15N^{15}\text{N}-labeling of the adenine ring enables real-time monitoring of binding events (e.g., NOE effects in enzyme complexes) .
  • Kinetic Isotope Effects (KIE): Compare kcat/KMk_{\text{cat}}/K_M ratios for labeled vs. unlabeled compound to elucidate rate-limiting steps in catalysis .

Advanced: What methodologies are recommended for studying its role in non-canonical nucleotide signaling pathways?

Answer:

  • CRISPR-Cas9 Knockout Models: Validate pathway specificity by deleting putative receptor genes (e.g., P2Y purinergic receptors) in cell lines .
  • Single-Molecule Imaging: Use TIRF microscopy to visualize real-time interactions with membrane-bound receptors .
  • Metabolomic Profiling: Apply LC-MS/MS to quantify downstream metabolites (e.g., cAMP, IP3) in treated vs. untreated cells .

Basic: How can researchers ensure reproducibility in biological assays involving this compound?

Answer:

  • Standardized Stock Solutions: Prepare aliquots in inert solvents (e.g., DMSO) with strict humidity control to avoid hygroscopic salt effects .
  • Interlaboratory Calibration: Participate in round-robin trials using shared reference samples to harmonize assay protocols .
  • Negative Controls: Include non-hydrolyzable ATP analogs (e.g., ATPγS) to distinguish target-specific effects from phosphatase-mediated artifacts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.